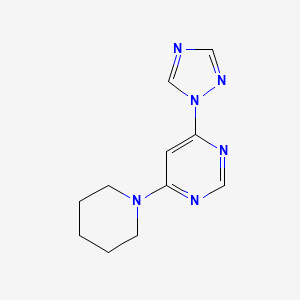
4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with piperidine and triazole groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Substitution with Piperidine: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.
Introduction of the Triazole Group: The triazole moiety can be added through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or triazole rings.
Scientific Research Applications
4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, or antibacterial agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool to study enzyme inhibition, receptor binding, and other biochemical interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-1-yl)-6-(1H-1,2,3-triazol-1-yl)pyrimidine
- 4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-3-yl)pyrimidine
- 4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-5-yl)pyrimidine
Uniqueness
4-(piperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both piperidine and triazole groups on the pyrimidine ring provides a distinct structural framework that can interact with various biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
Molecular Formula |
C11H14N6 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-piperidin-1-yl-6-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C11H14N6/c1-2-4-16(5-3-1)10-6-11(14-8-13-10)17-9-12-7-15-17/h6-9H,1-5H2 |
InChI Key |
WBNHNQMRLAKBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















